N-Boc-3-fluoro-2-nitroaniline
Description
Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research
Fluorinated aniline derivatives are a class of compounds of considerable importance in modern chemical research, particularly in the realms of medicinal chemistry and materials science. The introduction of fluorine atoms into an aniline ring can dramatically alter the molecule's physical, chemical, and biological properties.
The high electronegativity of fluorine can influence the acidity and basicity of the nearby amino group, as well as the electron distribution within the aromatic ring. This modification of electronic properties is a powerful tool for fine-tuning the reactivity and binding interactions of molecules. nih.gov In the context of drug design, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.com The strategic placement of fluorine can lead to the development of more potent and selective therapeutic agents. mdpi.com
Overview of N-Boc-3-fluoro-2-nitroaniline as a Pivotal Synthetic Intermediate
This compound combines the advantageous properties of a fluorinated aniline with the strategic utility of the Boc protecting group. The presence of the nitro group further enhances its synthetic versatility, as it can be readily reduced to an amino group, opening up avenues for further derivatization.
This trifunctional arrangement makes this compound a valuable starting material for the synthesis of a variety of complex chemical structures. For instance, it serves as a precursor for the preparation of substituted indoles and other heterocyclic systems that are prevalent in biologically active compounds. researchgate.net The controlled, stepwise manipulation of the three functional groups—the protected amine, the fluorine atom, and the nitro group—allows chemists to build intricate molecular architectures with a high degree of precision.
Chemical Properties of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to certain types of chemical transformations.
| Property | Value |
| Molecular Formula | C11H13FN2O4 |
| Molecular Weight | 256.23 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
Data sourced from AccelaChem accelachem.com
The Boc-protected amine allows for reactions to be carried out at other positions of the molecule without interference from the otherwise reactive amino group. The fluorine atom can participate in various coupling reactions, while the nitro group can be a handle for introducing another amino functionality through reduction.
Synthesis and Purification
The synthesis of this compound typically begins with the commercially available 3-fluoro-2-nitroaniline (B1304211). chemicalbook.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com The protection of the amino group is achieved by reacting 3-fluoro-2-nitroaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. researchgate.net
While specific, detailed synthetic procedures for this compound are not extensively published in readily accessible literature, general methods for the Boc protection of arylamines are well-established. researchgate.net These reactions are often carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). The choice of base is crucial to deprotonate the aniline nitrogen, facilitating its nucleophilic attack on the Boc anhydride. 4-Dimethylaminopyridine (DMAP) is a commonly used catalyst for this transformation. wikipedia.org
Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography on silica (B1680970) gel or recrystallization to obtain the compound in high purity.
Applications in Organic Synthesis
The utility of this compound as a synthetic intermediate is multifaceted, primarily revolving around the sequential modification of its functional groups.
A key application lies in the synthesis of substituted heterocyclic compounds. For example, regioselectively fluorinated 3-methyleneindolines have been prepared through a multi-step sequence that involves the metalation and subsequent manipulation of a Boc-protected bromo-fluoroaniline derivative. researchgate.net While not a direct example using this compound, this illustrates the synthetic strategies that this class of compounds enables.
Furthermore, the nitro group can be selectively reduced to an amine, providing a diamino-fluoro-benzene derivative. This transformation opens the door to the synthesis of various bicyclic and polycyclic systems, such as quinoxalines and benzimidazoles, which are important scaffolds in medicinal chemistry. chemicalbook.comchemicalbook.com The differential reactivity of the two amino groups (one of which would remain protected by the Boc group) allows for selective functionalization, further expanding the synthetic possibilities.
Structure
3D Structure
Properties
Molecular Formula |
C11H13FN2O4 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
BQUSPXOGHOFBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comprehensive Synthetic Routes and Methodologies for N Boc 3 Fluoro 2 Nitroaniline and Analogs
Precursors and Fundamental Starting Materials for Substituted Nitroanilines
The foundation for synthesizing N-Boc-3-fluoro-2-nitroaniline lies in the efficient preparation of substituted nitroanilines. These precursors, characterized by the presence of nitro (-NO₂) and amino (-NH₂) groups on an aromatic ring, are pivotal building blocks. The strategic introduction of a fluorine atom further enhances their utility in medicinal chemistry and materials science.
The synthesis of 3-fluoro-2-nitroaniline (B1304211) (C₆H₅FN₂O₂) is a critical first step. smolecule.com Several methods exist for its preparation, with the nitration of 3-fluoroaniline (B1664137) being a common approach. smolecule.com This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The conditions must be carefully controlled to favor the formation of the desired 2-nitro isomer over other positional isomers.
Positional isomers, such as 2-chloro-4-fluoro-6-nitroaniline (B2925194) and 3-fluoro-4-nitroaniline (B181641), exhibit distinct physical and chemical properties due to the different arrangement of substituents on the benzene (B151609) ring. chemicalbook.com The synthesis of these isomers often requires specific strategies, such as the nitration of pre-halogenated anilines or sequential halogenation and nitration steps. For instance, 3-fluoro-4-nitroaniline can be synthesized from N-(3-fluoro-4-nitro-phenyl)-2,2-dimethyl-propionamide followed by hydrolysis. chemicalbook.com
Table 1: Synthesis Methods for 3-Fluoro-2-nitroaniline
| Method | Starting Material | Reagents | Key Conditions |
|---|---|---|---|
| Nitration | 3-Fluoroaniline | Nitric Acid, Sulfuric Acid | Controlled temperature (e.g., 0–5°C) |
| Fluorination | 2-Nitroaniline (B44862) | Fluorinating agents (e.g., KF, SF₄) | Controlled conditions |
The precise placement of nitro and halogen groups on the aniline (B41778) ring is crucial for the synthesis of specific isomers. Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms. derpharmachemica.com However, for deactivated anilines, such as nitroanilines, these reactions can be challenging and may require specific catalysts or reaction conditions to achieve high regioselectivity. derpharmachemica.com
For example, the bromination of 2-nitroaniline can be achieved using a copper(II) sulfate/sodium bromide/sodium persulfate system to yield 4-bromo-2-nitroaniline. thieme-connect.com Similarly, the chlorination of unprotected anilines can be performed with high regioselectivity using copper(II) chloride in an ionic liquid. beilstein-journals.org The choice of halogenating agent and reaction conditions plays a significant role in directing the substitution to the desired position. For instance, N-chlorosuccinimide (NCS) can be used for the para-chlorination of 3-fluoro-2-nitroaniline.
Iron(III)-catalyzed activation of N-iodosuccinimide has been shown to be effective for the regioselective iodination of various arenes, including deactivated anilines like 4-nitroaniline. acs.org The reaction proceeds efficiently to give the corresponding iodinated product as a single regioisomer. acs.org
Methodologies for N-Boc Protection of Aromatic Amines
The protection of the amino group is a common and essential step in multi-step organic synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its ease of removal under mild acidic conditions. wikipedia.org The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). wikipedia.org
Direct N-tert-butoxycarbonylation involves the reaction of an amine with (Boc)₂O. wikipedia.org This reaction can be performed under various conditions, including in the presence of a base or a catalyst. sci-hub.senih.gov
A variety of catalysts have been developed to facilitate the N-Boc protection of amines, often leading to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net
Copper Iodide Nanoparticles (CuI-NPs): A mechanochemical, solvent-free approach using CuI-NPs as a catalyst allows for the rapid N-tert-butoxycarbonylation of amines in 5–15 minutes with excellent yields. niscair.res.inniscair.res.in This method is advantageous due to its simplicity and cost-effective catalyst. niscair.res.in
Iron(III) Triflate (Fe(OTf)₃): This Lewis acid serves as an efficient and recyclable catalyst for the N-Boc protection of amines under solvent-free conditions at room temperature. researchgate.netresearchgate.net It is a green procedure due to the absence of solvent and the ability to recycle the catalyst. researchgate.net
Guanidine Hydrochloride: This organocatalyst effectively promotes the chemoselective N-Boc protection of various amines in ethanol (B145695) at a slightly elevated temperature (35–40°C). researchgate.netscispace.com It allows for the selective mono-N-Boc protection of diamines. researchgate.net
1,1,3,3-Tetramethylguanidinium Acetate ([TMG][Ac]): This protic ionic liquid is an excellent catalyst for the N-Boc protection of a wide range of amines under solvent-free conditions at ambient temperature. researchgate.netacademie-sciences.fr The reaction is fast, with high yields, and avoids common side reactions. academie-sciences.fr
Table 2: Comparison of Catalysts for N-Boc Protection of Aniline
| Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| CuI-NPs | Solvent-free, grinding | 5 min | 81% | niscair.res.in |
| Fe(OTf)₃ | Solvent-free, room temp. | Not specified | Excellent | researchgate.net |
| Guanidine Hydrochloride | Ethanol, 35-40°C | Not specified | Excellent | researchgate.net |
| [TMG][Ac] | Solvent-free, room temp. | 5 min | 98% | academie-sciences.fr |
| Malic Acid | Solvent-free, room temp. | 5 min | 98% | citedrive.com |
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For N-Boc protection, this has led to the exploration of solvent-free and catalyst-free conditions.
Solvent-free N-Boc protection can be achieved by simply mixing the amine and (Boc)₂O at room temperature. sci-hub.se This method has been shown to be highly efficient for both electron-rich and electron-deficient aromatic amines, as well as sterically hindered substrates, affording the corresponding N-Boc derivatives in excellent yields. sci-hub.se The reaction between aniline and (Boc)₂O under these conditions is reported to complete within 30 minutes, yielding the product in 95% yield. sci-hub.se
Other green approaches include using water as a medium, which can facilitate the reaction without the need for a catalyst. nih.gov The use of recyclable heterogeneous catalysts, such as Amberlite-IR 120 resin or sulfonated reduced graphene oxide, also contributes to more sustainable processes by allowing for easy separation and reuse of the catalyst. derpharmachemica.comthieme-connect.com Mechanochemical methods, such as ball milling, provide another solvent-free alternative for N-Boc protection. scirp.org
Direct N-tert-Butoxycarbonylation Protocols
Multi-Step Synthetic Sequences Employing this compound Substructures
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the fluoro, nitro, and protected amino groups allows for a variety of subsequent chemical transformations.
The fluoro and nitro groups on the aromatic ring of this compound make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom is a good leaving group in SNAr reactions.
In this compound, the fluorine atom is ortho to the nitro group, making it highly susceptible to displacement by nucleophiles. The Boc-protected amino group, while being ortho to the fluorine, is less deactivating than a free amino group, thus still permitting the SNAr reaction to proceed. A variety of nucleophiles can be used in these reactions, including amines, alcohols, and thiols. ucl.ac.uk For example, reacting this compound with a primary or secondary amine would lead to the corresponding N,N'-disubstituted-2-nitroaniline derivative.
The use of Boc-protected nucleophiles in SNAr reactions with fluoronitrobenzene systems is also a common strategy. ucl.ac.ukscispace.com This allows for the introduction of a protected amino group, which can be deprotected at a later stage in the synthesis. The reaction conditions for SNAr reactions typically involve a polar aprotic solvent and a base to facilitate the removal of the proton from the nucleophile.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |
| 1-fluoro-2-nitrobenzene | Benzylamine | N-Benzyl-2-nitroaniline | SNAr | ucl.ac.uk |
| 1-fluoro-2-nitrobenzene | Boc-protected hydroxyazetidine | Boc-protected hydroxyazetidinyl-nitrobenzene | SNAr | ucl.ac.uk |
| 1-fluoro-2-nitrobenzene | Guanidine | N-(2-nitrophenyl)guanidine | SNAr | acs.org |
The introduction of a bromine atom onto the fluoro-nitroaniline scaffold can provide a handle for further functionalization, such as through cross-coupling reactions. The regioselectivity of bromination is directed by the existing substituents on the aromatic ring. In the case of a fluoro-nitroaniline, the directing effects of the amino (or Boc-protected amino), fluoro, and nitro groups must be considered.
The amino group is a strong activating group and an ortho, para-director. The fluoro group is a deactivating group but is also an ortho, para-director. The nitro group is a strong deactivating group and a meta-director. In 3-fluoro-2-nitroaniline, the position ortho to the amino group and meta to the nitro group (the 6-position) is a likely site for electrophilic substitution like bromination.
Direct bromination of anilines can be achieved using reagents like bromine or N-bromosuccinimide (NBS). To control the regioselectivity and avoid over-bromination, the amino group is often protected. beilstein-journals.org For this compound, bromination would be expected to occur at the position most activated by the protected amino group and least deactivated by the nitro group. The use of specific reaction conditions, such as the choice of brominating agent and solvent, can further influence the regioselectivity of the reaction. For instance, bromination of o-alkylanilines can be directed to the ortho position using N-bromosuccinimide. google.com
| Starting Material | Reagent | Product | Key Feature | Ref. |
| 6-fluoroaniline | Bromine/H₂SO₄ | 2-bromo-6-fluoroaniline | Regioselective ortho-bromination | |
| o-t-butylaniline | N-bromosuccinimide | 2-bromo-6-t-butylaniline | Ortho-bromination | google.com |
| Aniline derivatives | CuBr₂ in ionic liquid | para-Bromoaniline derivatives | High regioselectivity for para-bromination | beilstein-journals.org |
Ortho-substituted nitroanilines are valuable building blocks in organic synthesis, serving as precursors for a wide range of heterocyclic compounds and other complex molecules. The synthetic routes to these scaffolds often involve the strategic introduction of substituents onto the aniline ring.
The this compound framework is a prime example of a precursor for ortho-substituted nitroanilines. As discussed, the fluorine atom can be displaced via SNAr reactions to introduce a variety of substituents at the 3-position. Furthermore, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form heterocycles like benzimidazoles. nih.gov The reduction of the nitro group is a common transformation and can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reagents. unimi.it
The combination of SNAr reactions, electrophilic aromatic substitution (e.g., bromination), and reduction of the nitro group allows for the construction of a diverse array of ortho-substituted anilines from the this compound substructure. These anilines can then be further elaborated into more complex target molecules.
Elucidation of Chemical Reactivity and Transformation Pathways of N Boc 3 Fluoro 2 Nitroaniline
Transformations Centered on the Nitro Group
The nitro group is a versatile functional handle, primarily undergoing reduction to an amine or participating in cyclization reactions.
The reduction of the nitro group in N-Boc-3-fluoro-2-nitroaniline to form N-Boc-3-fluorobenzene-1,2-diamine is a common and crucial transformation. Catalytic hydrogenation is a widely employed method for this purpose, typically utilizing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. mdpi.com The reaction is generally clean and efficient, proceeding under relatively mild conditions. The N-Boc protecting group is typically stable under these reductive conditions. researchgate.net
Alternative reducing agents can also be employed to effect this transformation. For instance, metals such as iron, tin, or zinc in acidic media are classic reagents for nitro group reduction. However, care must be taken to ensure the compatibility of the reaction conditions with the acid-sensitive N-Boc group.
The resulting N-Boc-3-fluorobenzene-1,2-diamine is a valuable intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles and benzotriazoles. mdpi.com
Table 1: Methodologies for the Reduction of Aromatic Nitro Groups
| Reducing Agent/System | Typical Conditions | Comments |
|---|---|---|
| H₂/Pd-C | Methanol (B129727) or Ethanol (B145695), room temperature, atmospheric or slightly elevated pressure | High yielding, clean reaction, compatible with N-Boc group. mdpi.com |
| Iron powder/Acetic Acid | Ethanol/Water, reflux | Classical method, acidic conditions may affect N-Boc group. |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., ethyl acetate/water), with a phase transfer catalyst | Milder alternative to metal/acid systems. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Effective but requires strongly acidic conditions. |
The ortho-nitroaniline moiety within this compound allows for intramolecular oxidative cyclization to form benzofuroxan (B160326) (benzofurazan-1-oxide) derivatives. This transformation is typically achieved using oxidizing agents such as sodium hypochlorite (B82951) (NaOCl). aip.orgdntb.gov.uaaip.orgresearchgate.net The reaction proceeds through a proposed mechanism involving initial oxidation of the amino group, followed by cyclization and dehydration. aip.orgdntb.gov.uaaip.orgresearchgate.net
The resulting fluorinated benzofuroxan derivative is a useful scaffold in medicinal chemistry and materials science. The reaction to form 5-fluorobenzofuroxan (B1633592) from the corresponding o-nitroaniline has been described in the literature. researchgate.net
Reactivity of the Fluorine Atom in Aromatic Systems
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group.
The fluorine atom in this compound is susceptible to displacement by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitro group significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion. nbinno.com Common nucleophiles that can be employed in this reaction include alkoxides, phenoxides, thiolates, and amines. beilstein-journals.orgnih.gov
For example, reaction with sodium methoxide (B1231860) would be expected to yield N-Boc-3-methoxy-2-nitroaniline. The reactivity of the fluorine atom in such systems is often greater than that of other halogens like chlorine or bromine. nih.gov
In the context of nucleophilic aromatic substitution, fluorine is often a better leaving group than other halogens, which is counterintuitive to its bond strength with carbon. This enhanced lability is attributed to the high electronegativity of fluorine. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com
Reactions Involving the N-Boc Protected Amine Moiety
The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions. researchgate.netorganic-chemistry.orgnih.gov It is generally resistant to nucleophilic attack and catalytic hydrogenation conditions used for nitro group reduction. researchgate.net
The primary reaction involving the N-Boc group is its removal, or deprotection, to liberate the free amine. This is typically achieved under acidic conditions. nih.govnih.gov A common method for N-Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). reddit.com Alternatively, gaseous hydrogen chloride in an organic solvent can be used. nih.gov The choice of deprotection conditions may be influenced by the presence of other acid-sensitive functional groups in the molecule. Milder methods, such as using oxalyl chloride in methanol, have also been reported for the deprotection of N-Boc groups on aromatic amines. nih.govresearchgate.net It has been noted that N-Boc groups attached to aromatic systems with electron-withdrawing groups can be cleaved more readily. nih.gov
Table 2: Common Deprotection Methods for the N-Boc Group
| Reagent | Typical Conditions | Comments |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), room temperature | Common and effective, but harsh. reddit.com |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate, room temperature | Widely used, can be generated in situ. nih.gov |
| Oxalyl Chloride/Methanol | Methanol, room temperature | Milder conditions, suitable for sensitive substrates. nih.govresearchgate.net |
| Thermolysis | High temperature in a suitable solvent | Can be used for selective deprotection in some cases. nih.gov |
Stability and Orthogonality of the N-Boc Group Under Diverse Reaction Conditions
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its notable stability under a variety of reaction conditions. researchgate.net It is generally resistant to nucleophilic attack and basic conditions, making it compatible with a wide range of synthetic transformations. researchgate.netorganic-chemistry.org This stability allows for selective reactions at other functional groups within a molecule without affecting the Boc-protected amine.
The stability of the N-Boc group can be summarized in the following table:
| Reaction Condition | Stability of N-Boc Group |
| Aqueous Conditions | Stable at pH values between 4 and 9 at room temperature. organic-chemistry.org |
| Basic Conditions | Stable in the presence of common bases such as triethylamine (B128534) (NEt3), pyridine (B92270) (Py), and potassium tert-butoxide (t-BuOK). organic-chemistry.org |
| Nucleophiles | Stable towards most nucleophiles, including organolithium reagents (RLi), Grignard reagents (RMgX), and amines. organic-chemistry.org |
| Reducing Agents | Stable to catalytic hydrogenation (H2/Ni, H2/Rh) and sodium borohydride (B1222165) (NaBH4). organic-chemistry.org |
| Oxidizing Agents | Stable to various oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). organic-chemistry.org |
A key feature of the Boc group is its orthogonality to other protecting groups. organic-chemistry.org Orthogonality in this context means that one protecting group can be removed without affecting another. pdf4pro.com For instance, the Boc group is acid-labile, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. organic-chemistry.orgresearchgate.net This allows for the selective deprotection of either group in a complex molecule by choosing the appropriate reagent. organic-chemistry.org This "quasi-orthogonal" relationship is crucial in multi-step syntheses, such as peptide synthesis, where different amino groups need to be deprotected at various stages. pdf4pro.com
However, it's important to note that while generally stable, the Boc group can be cleaved under strongly acidic conditions, which is the basis for its removal. researchgate.netorganic-chemistry.org
Directed Ortho Metalation (DoM) Strategies with Boc-Protected Anilines
Directed ortho metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.orguvm.edu The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org
The N-Boc group can function as a directing metalation group, although it is considered a weaker DMG compared to others like the pivaloyl (Piv) group. uvm.edu The carbonyl oxygen of the Boc group coordinates with the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.org
Key aspects of DoM with Boc-protected anilines include:
Base: Due to the weaker directing ability of the N-Boc group, a highly reactive organolithium reagent such as tert-butyllithium (B1211817) (t-BuLi) is often required to achieve efficient ortho-lithiation. uvm.edu
Reaction Conditions: The reaction is typically carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF). imperial.ac.uk
Electrophiles: The resulting aryllithium species can be quenched with a wide array of electrophiles, leading to the introduction of various functional groups at the ortho position.
The general scheme for Directed ortho Metalation of an N-Boc protected aniline (B41778) is as follows:
An N-Boc protected aniline is treated with a strong organolithium base.
The base selectively removes a proton from the position ortho to the N-Boc group, forming an aryllithium intermediate.
This intermediate reacts with an electrophile (E+) to yield the ortho-substituted product.
While effective, the application of DoM with N-Boc anilines can sometimes be challenging, and reaction conditions may need to be carefully optimized to achieve the desired outcome. uvm.edu
Further Derivatization and Functionalization of the N-Boc-Aniline Core
The N-Boc-aniline core, including this compound, serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules. nih.gov The stability of the Boc group under many reaction conditions allows for the selective modification of other parts of the molecule. researchgate.net
One common transformation is the conversion of the N-Boc group itself into other functional groups. For instance, N-Boc protected amines can be converted into amides in a one-pot reaction. nih.gov This transformation typically involves the in situ generation of an isocyanate intermediate, which then reacts with a Grignard reagent to form the corresponding amide. nih.gov This method is highly efficient and tolerates a variety of functional groups. nih.gov
Furthermore, the aromatic ring of the N-Boc-aniline can be functionalized through various reactions. For example, iridium-catalyzed C-H borylation can introduce a boryl group at the ortho position to the N-Boc group. rsc.org This reaction proceeds via an outer-sphere mechanism where a hydrogen bond forms between the N-H of the Boc group and an oxygen atom of the catalyst. rsc.org The resulting organoborane can then be used in subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The ability to selectively deprotect the N-Boc group also opens up avenues for further functionalization. Once the Boc group is removed, the resulting free amine can participate in a wide range of reactions, such as N-arylation, to introduce additional complexity to the molecule. acs.orgacs.org This stepwise approach, combining protection, functionalization, and deprotection, is a cornerstone of modern organic synthesis.
Deprotection Methodologies for the N-Boc Group
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in many synthetic sequences. The acid-lability of the Boc group is its most defining characteristic and forms the basis for the most common deprotection methods. researchgate.netorganic-chemistry.org
Acid-Mediated Cleavage Protocols (e.g., Trifluoroacetic Acid, Hydrochloric Acid)
The most prevalent method for cleaving the N-Boc group is through the use of strong acids. acs.org Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. acs.orggsconlinepress.com
The mechanism of acid-mediated deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine.
Commonly Used Acids for N-Boc Deprotection:
| Acid | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or diluted in a solvent like dichloromethane (DCM) at room temperature. researchgate.net | Highly effective, but its strong acidity can sometimes lead to side reactions with other acid-sensitive functional groups. acs.org |
| Hydrochloric Acid (HCl) | Typically used as a solution in an organic solvent such as dioxane or methanol. gsconlinepress.com | A common and cost-effective choice. |
| Phosphoric Acid | Can also be used for Boc deprotection. acs.org | Offers an alternative to TFA and HCl. |
Care must be taken during the workup of acid-mediated deprotection reactions, as the prolonged presence of strong acid can be detrimental to the desired product. researchgate.net
Mild and Selective Deprotection Techniques (e.g., Oxalyl Chloride in Methanol)
While strong acids are effective, there is a growing need for milder deprotection methods that are compatible with sensitive substrates. nih.gov One such method involves the use of oxalyl chloride in methanol. nih.gov This system provides a gentle and selective means of removing the N-Boc group at room temperature. nih.gov
The proposed mechanism for this deprotection involves the reaction of oxalyl chloride with methanol to generate a reactive electrophilic species. This species then activates the Boc group, leading to its cleavage and the formation of the free amine. This method has been successfully applied to a diverse range of aliphatic, aromatic, and heterocyclic compounds. nih.gov
The development of such mild techniques is crucial for the synthesis of complex molecules where harsh reaction conditions could lead to decomposition or the removal of other protecting groups.
Chemoselective Removal in Complex, Polyfunctionalized Molecular Architectures
In the synthesis of complex molecules containing multiple functional groups and protecting groups, the chemoselective removal of the N-Boc group is of paramount importance. rsc.org The goal is to cleave the Boc group without affecting other sensitive functionalities within the molecule.
The choice of deprotection reagent and conditions is critical for achieving high chemoselectivity. For instance, while strong acids like TFA are broadly effective, they may not be suitable for substrates containing other acid-labile groups. acs.org In such cases, milder methods or alternative strategies are required.
The orthogonality of the Boc group to other protecting groups plays a key role in selective deprotection. organic-chemistry.orgrsc.org For example, in a molecule containing both a Boc group and a base-labile Fmoc group, the Boc group can be selectively removed with acid, leaving the Fmoc group intact, and vice versa. researchgate.net This allows for a programmed sequence of deprotection and subsequent functionalization at different sites within the molecule.
The ability to achieve chemoselective deprotection is a testament to the versatility of the N-Boc protecting group and is a fundamental principle in the design of complex synthetic routes.
Intramolecular Cyclization and Heteroannelation Reactions Post-Transformation
Following initial chemical modifications, derivatives of this compound serve as versatile precursors for the synthesis of various heterocyclic ring systems through intramolecular cyclization and heteroannelation reactions. A critical primary transformation is the reduction of the nitro group to an amine, yielding an N-Boc-3-fluoro-1,2-diaminobenzene intermediate. This diamine is primed for subsequent cyclization reactions, largely facilitated by the presence of two adjacent amino functionalities, one of which is protected by the tert-butoxycarbonyl (Boc) group.
The N-Boc protecting group plays a crucial role in these synthetic strategies. It allows for selective reactions and can be removed under acidic conditions to facilitate cyclization. nih.gov This approach, often part of a multi-step sequence, is instrumental in constructing complex heterocyclic scaffolds like benzimidazoles, which are significant in medicinal chemistry. mdpi.com
A prominent pathway for the intramolecular cyclization of N-Boc-protected o-phenylenediamines is the formation of benzimidazoles. This can be achieved through a "Ugi/de-protection/cyclization" methodology. nih.gov In this process, an N-Boc protected o-phenylenediamine (B120857) derivative, such as 2-(N-Boc-amino)-phenyl-isocyanide, undergoes a four-component Ugi reaction. The resulting intermediate is then subjected to de-protection of the Boc group, typically using an acid like trifluoroacetic acid (TFA), which triggers a cyclodehydration to form the benzimidazole (B57391) ring. nih.gov This reaction is often accelerated by microwave irradiation. nih.gov
The synthesis of fluorinated benzimidazoles is of particular interest due to the unique properties conferred by the fluorine atom, which can enhance biological activity. ccsenet.orgresearchgate.net The general approach involves the reaction of a fluorinated o-phenylenediamine with a suitable cyclizing agent. For instance, the reaction of polyfluorinated 1,2-diaminobenzenes with reagents like aldehydes or carboxylic acids leads to the formation of the corresponding fluorinated benzimidazoles. mdpi.com The presence of the fluorine atom on the benzene (B151609) ring can influence the electronic properties of the molecule and affect the course of the cyclization reaction.
Detailed research findings on representative intramolecular cyclization reactions of N-Boc protected diamines are presented in the following tables. While direct examples starting from this compound are not extensively documented in readily available literature, the reactions of analogous N-Boc protected o-phenylenediamines provide a clear indication of the expected reactivity and transformation pathways.
Table 1: Synthesis of Benzimidazoles via Ugi/De-protection/Cyclization
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Ref |
| 2-(N-Boc-amino)-phenyl-isocyanide | Aldehyde, Amine, Carboxylic Acid | 1. MeOH, rt, 10 min2. 10% TFA/DCE, Microwave, 100°C, 10 min | Substituted Benzimidazole | Not Specified | nih.gov |
| Mono-N-Boc-phenylenediamine | Aldehyde, 2-(N-Boc-amino)-phenyl-isocyanide, Carboxylic Acid | 1. IMCR2. 10% TFA/DCE, Microwave | Bis-benzimidazole | Good | nih.gov |
Table 2: General Synthesis of Fluorinated Benzimidazoles
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Ref |
| Fluorinated o-phenylenediamines | Glyoxylic acid monohydrate | EtOH, reflux | Fluorinated (benzo[d]imidazol-2-yl)methanols | Good | mdpi.com |
| 3,4-Diaminotoluene | Hexafluoropropene | DMF | Fluorine-containing Benzimidazole | Not Specified | researchgate.net |
| 1,2-Diamino-4-chlorobenzene | Perfluoro(methyl vinyl ether) | DMF | Fluorine-containing Benzimidazole | Not Specified | researchgate.net |
Applications of N Boc 3 Fluoro 2 Nitroaniline As a Building Block in Complex Organic Synthesis
Contribution to the Synthesis of Diverse Heterocyclic Scaffolds
The presence of ortho-positioned amino and nitro functionalities, often unmasked from the N-Boc-protected precursor, facilitates the construction of various fused heterocyclic systems.
Quinoxaline-2,3-diones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these scaffolds typically involves the condensation of an ortho-phenylenediamine with oxalic acid or its derivatives. nih.govsapub.orgnih.gov N-Boc-3-fluoro-2-nitroaniline is a key precursor to the necessary 4-fluoro-1,2-phenylenediamine intermediate. This transformation can be achieved through a two-step process involving the deprotection of the Boc group followed by the reduction of the nitro functionality, or more efficiently, through a one-pot simultaneous deprotection and reduction.
Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) in the presence of an acid to facilitate Boc group removal, or other reducing agents like tin(II) chloride in an acidic medium, can effectively yield the desired 4-fluoro-1,2-phenylenediamine. nih.govorgsyn.org Once obtained, this diamine can be directly condensed with oxalic acid under acidic conditions to furnish 6-fluoroquinoxaline-2,3-dione. asmarya.edu.ly
| Starting Material | Intermediate | Final Product | Key Transformation |
|---|---|---|---|
| This compound | 4-Fluoro-1,2-phenylenediamine | 6-Fluoroquinoxaline-2,3-dione | Deprotection, Reduction, Condensation |
The benzimidazole (B57391) moiety is a core component of numerous pharmacologically active compounds. The synthesis of fluorinated benzimidazoles can be readily achieved from this compound by leveraging the same crucial intermediate, 4-fluoro-1,2-phenylenediamine. nih.govnih.gov The preparative route mirrors that for quinoxaline-diones, involving the initial deprotection and reduction of the starting material.
The resulting 4-fluoro-1,2-phenylenediamine can then be cyclized with a variety of reagents to introduce diversity at the 2-position of the benzimidazole ring. Common methods include condensation with carboxylic acids, aldehydes, or their derivatives. nih.gov For instance, reaction with formic acid or triethyl orthoformate will yield 5-fluorobenzimidazole, while condensation with other carboxylic acids or aldehydes will produce 2-substituted-5-fluorobenzimidazoles. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of fluorinated benzimidazole derivatives from the corresponding o-phenylenediamine (B120857). nih.gov
| Starting Material | Intermediate | Reagent for Cyclization | Final Product |
|---|---|---|---|
| This compound | 4-Fluoro-1,2-phenylenediamine | Formic Acid | 5-Fluorobenzimidazole |
| This compound | 4-Fluoro-1,2-phenylenediamine | Aldehydes/Carboxylic Acids | 2-Substituted-5-fluorobenzimidazoles |
Benzofuroxans (benzofurazan-N-oxides) are valuable intermediates in organic synthesis, particularly for the preparation of quinoxaline-1,4-dioxides, which exhibit a range of biological activities. The synthesis of benzofuroxans can be achieved through the oxidative cyclization of ortho-nitroanilines. researchgate.net
Starting from this compound, the Boc protecting group can be removed under acidic conditions to yield 3-fluoro-2-nitroaniline (B1304211). Subsequent treatment of this ortho-nitroaniline with an oxidizing agent, such as sodium hypochlorite (B82951) or (diacetoxyiodo)benzene, can induce intramolecular cyclization to form 5-fluorobenzofuroxan (B1633592). researchgate.net This intermediate can then be reacted with various nucleophiles to generate a library of functionalized heterocyclic compounds.
Quinazolinones are another class of nitrogen-containing heterocycles with significant therapeutic applications. Their synthesis often relies on anthranilic acid (2-aminobenzoic acid) derivatives as key precursors. While the direct conversion of this compound to a suitable anthranilic acid derivative is not straightforward, a multi-step synthetic sequence can be envisioned.
One potential route involves the transformation of the nitroaniline functionality into a carboxylic acid. This could potentially be achieved through a Sandmeyer-type reaction on the corresponding diazonium salt derived from the deprotected 3-fluoro-2-nitroaniline, followed by subsequent reduction of the nitro group. A more established method for the synthesis of fluorinated anthranilic acids involves the nitration of a fluorinated halogenated benzoic acid followed by catalytic reduction. google.com This highlights the utility of fluorinated nitroaromatics as precursors to these important building blocks.
Utility in the Construction of Highly Functionalized Aromatic Systems
The strategic placement of functional groups in this compound allows for its use in the synthesis of various substituted aromatic compounds through selective manipulation of the nitro and Boc-protected amino groups.
This compound serves as a versatile precursor for the synthesis of substituted anilines and ortho-phenylenediamines, which are themselves valuable intermediates in organic synthesis.
Substituted Anilines: Selective reduction of the nitro group in this compound can be achieved using a variety of reagents, such as catalytic hydrogenation with controlled stoichiometry of hydrogen or using chemoselective reducing agents like sodium hydrosulfite. This would yield N-Boc-3-fluoro-2-aminoaniline. Subsequent deprotection of the Boc group under acidic conditions would provide 3-fluoro-2-aminoaniline. Alternatively, complete reduction of the nitro group and removal of the Boc group can be performed in a single step to produce 3-fluoro-2-aminoaniline.
Ortho-Phenylenediamines: As previously discussed in the context of heterocyclic synthesis, the conversion of this compound to 4-fluoro-1,2-phenylenediamine is a key transformation. This is typically achieved through catalytic hydrogenation, where both the nitro group is reduced and the Boc group is cleaved. nih.govorgsyn.org The resulting 4-fluoro-1,2-phenylenediamine is a valuable building block for the synthesis of a wide range of compounds, including polymers and pharmaceuticals. It is also possible to selectively reduce the nitro group while retaining the Boc protecting group to furnish N-Boc-4-fluoro-1,2-phenylenediamine, which can be used in subsequent coupling reactions where one of the amino groups needs to be protected.
| Starting Material | Transformation | Product |
|---|---|---|
| This compound | Selective Nitro Reduction & Deprotection | 3-Fluoro-2-aminoaniline |
| This compound | Nitro Reduction & Deprotection | 4-Fluoro-1,2-phenylenediamine |
| This compound | Selective Nitro Reduction | N-Boc-4-fluoro-1,2-phenylenediamine |
Introduction of Multiple Substituents via Sequential Aromatic Transformations
This compound serves as a versatile scaffold for the synthesis of polysubstituted aromatic compounds, particularly heterocyclic systems like benzimidazoles. The strategic positioning of the fluoro, nitro, and N-Boc-protected amino groups allows for a series of controlled, sequential chemical transformations. The process typically begins with the chemoselective reduction of the nitro group. This step is critical as it unmasks a second amino functionality, converting the o-nitroaniline derivative into a 1,2-phenylenediamine. This transformation is often achieved using various reducing agents, such as zinc dust or sodium dithionite, under mild conditions that preserve the Boc protecting group and the fluorine substituent. researchgate.netpcbiochemres.com
Once the o-phenylenediamine intermediate is formed, it becomes a key precursor for cyclization reactions. A common and powerful application is the synthesis of 2-substituted benzimidazoles through condensation with aldehydes or carboxylic acids. nih.gov This reductive cyclocondensation can be performed in a one-pot reaction, enhancing efficiency. pcbiochemres.com The fluorine atom at the 3-position (which becomes the 4-position of the resulting benzimidazole) and the Boc-protected amine at the N1 position remain intact, providing a scaffold that can be further modified. This methodology allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring, depending on the aldehyde used in the condensation step.
The following table outlines a representative synthetic sequence:
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Nitro Reduction | Zn, NaHSO₃, H₂O, 100°C | N-Boc-3-fluoro-1,2-phenylenediamine | Generates the key diamine intermediate. |
| 2 | Cyclocondensation | Aromatic Aldehyde (R-CHO) | 1-Boc-4-fluoro-2-(R)-1H-benzimidazole | Forms the benzimidazole ring and introduces a new substituent (R). |
| 3 | Deprotection (Optional) | Acidic conditions (e.g., TFA) | 4-Fluoro-2-(R)-1H-benzimidazole | Removes the Boc group for further N-alkylation or other modifications. |
This sequential approach highlights the utility of this compound as a building block. It enables the systematic construction of complex, multi-substituted aromatic and heterocyclic structures, which are prevalent in pharmacologically active compounds. nih.gov
Role in Chiral Synthesis and Stereoselective Transformations
The presence of the Boc-protecting group and the fluorine atom makes this compound and its derivatives valuable intermediates in stereoselective synthesis. The Boc group is not only a robust protecting group but also influences the steric and electronic environment during chiral transformations.
Applications in Enantioselective Approaches Employing Boc-Protected Intermediates
Boc-protected amines are fundamental in modern asymmetric synthesis, particularly in reactions involving the formation of chiral amines. researchgate.netnih.gov While direct enantioselective reactions on this compound are not extensively documented, its derivatives, especially N-Boc protected imines, are key electrophiles in powerful C-C bond-forming reactions. For instance, an N-Boc imine derived from an aliphatic aldehyde can undergo an enantioselective aza-Henry (nitro-Mannich) reaction. nih.gov
In this context, a chiral catalyst, such as a chiral bis(amidine) or a chiral phosphoric acid, orchestrates the facial selectivity of the nucleophilic attack by a nitroalkane on the imine. nih.govescholarship.org The Boc group is crucial for activating the imine and ensuring the stability of the intermediate. The synthesis of β-fluoroamines, which are important motifs in drug development, often utilizes such enantioselective aza-Henry reactions involving N-Boc imines. nih.gov The resulting products, α-fluoro-β-amino-nitroalkanes, are formed with high enantiomeric excess. The high enantiomeric purity achieved in these reactions is a testament to the directing effect of the chiral catalyst and the predictable reactivity of the Boc-protected intermediate. nih.gov
Diastereoselective Synthetic Pathways
The fluorine atom in derivatives of this compound can play a significant role in directing the diastereoselectivity of a reaction. In reactions creating two adjacent stereocenters, such as the aza-Henry reaction, there is an inherent preference for either the syn or anti diastereomer. The presence of a fluorine atom on the nucleophile or electrophile can alter this preference. nih.gov
Research has shown that fluorine can reverse the typical anti-selectivity observed in many aza-Henry reactions, leading to the formation of the syn-diastereomer as the major product. nih.govnih.gov This phenomenon, termed fluorine-based diastereodivergence, is attributed to the unique stereoelectronic properties of the fluorine atom influencing the transition state geometry. The interplay between the fluorine atom, other substituents, and the chiral catalyst can be harnessed to selectively generate a desired diastereomer. This control is critical in the synthesis of complex molecules where the relative configuration of multiple stereocenters defines the compound's biological activity.
The following table summarizes the factors influencing stereoselectivity in a representative aza-Henry reaction involving a Boc-protected imine:
| Factor | Influence on Stereoselectivity | Example Outcome |
| Chiral Catalyst | Controls the absolute configuration (enantioselectivity) by creating a chiral environment around the reactants. | Use of an (S)-catalyst leads to the (S,S)- or (S,R)-product in high enantiomeric excess (ee). |
| Fluorine Substituent | Can reverse the inherent diastereoselectivity of the reaction (e.g., from anti to syn). nih.gov | Addition of an α-fluoro nitroalkane to an N-Boc imine may favor the syn-diastereomer. nih.gov |
| Solvent/Temperature | Affects reaction rates and transition state energies, potentially altering diastereomeric ratios (dr). | Optimization of conditions can improve the ratio of the desired stereoisomer. |
Development of Advanced Building Blocks for Chemical Biology and Medicinal Chemistry Research
The specific substitution pattern of this compound makes it an advanced building block for creating molecules tailored for chemical biology and medicinal chemistry. The synthetic methodologies it enables are designed to produce compounds with finely tuned properties.
Strategic Incorporation of Fluorine Atoms for Molecular Design and Property Modulation
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to optimize drug-like properties. nih.govnih.gov The fluorine atom in this compound is strategically placed to impart these benefits to its downstream derivatives. Fluorine's unique properties—small atomic radius, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacological profile. nih.govnih.gov
Replacing a hydrogen atom with fluorine can lead to several beneficial effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This often increases the half-life and bioavailability of a drug candidate. nih.gov
Binding Affinity: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and enable favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins. nih.govscilit.com This can lead to enhanced binding potency.
Membrane Permeability: While highly fluorinated motifs can decrease permeability, the strategic placement of a single fluorine atom can enhance a molecule's ability to cross cell membranes by modulating its lipophilicity and conformation. nih.gov
The following table details the impact of fluorine incorporation on key molecular properties relevant to drug design:
| Property | Effect of Fluorine Substitution | Rationale |
| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage. nih.gov |
| Lipophilicity (logP/logD) | Increased | Fluorine is more lipophilic than hydrogen. |
| pKa of Proximal Amines | Decreased (more acidic) | The strong electron-withdrawing effect of fluorine lowers the basicity of nearby amino groups. |
| Binding to Target Protein | Potentially Increased | Can form favorable electrostatic interactions and hydrogen bonds. nih.govscilit.com |
| Molecular Conformation | Altered | Fluorine can induce specific conformational preferences through steric and electronic effects. |
By using this compound as a starting material, medicinal chemists can readily introduce a fluorine atom onto an aromatic core, leveraging these effects to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net
Analytical and Spectroscopic Techniques for Structural Elucidation of N Boc 3 Fluoro 2 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation
Detailed ¹H, ¹³C, and ¹⁹F NMR spectroscopic data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N-Boc-3-fluoro-2-nitroaniline, are not available in the reviewed sources. This information is crucial for the unambiguous confirmation of its chemical structure by mapping the connectivity of protons, carbons, and fluorine atoms within the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Specific mass spectrometry data for this compound, including its molecular ion peak (M+) or adducts (e.g., [M+H]+, [M+Na]+) and characteristic fragmentation patterns, could not be found. This data is essential for confirming the molecular weight and providing insights into the compound's substructures through analysis of its fragmentation under ionization.
Advanced Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)
Detailed protocols for the purification and purity assessment of this compound using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography are not described in the available literature. This includes information on stationary phases, mobile phase compositions, flow rates, and detection wavelengths, which are critical for isolating the compound and verifying its purity.
Future Research Directions and Emerging Avenues for N Boc 3 Fluoro 2 Nitroaniline
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of N-Boc-3-fluoro-2-nitroaniline is largely dictated by its functional groups. Future research should prioritize the development of novel catalytic systems to modulate this reactivity and enhance selectivity in various transformations.
One key area of exploration is the selective reduction of the nitro group. While traditional methods using reagents like sodium borohydride (B1222165) are common for nitroaniline reductions, the development of more sophisticated catalytic systems can offer greater control and milder reaction conditions. researchgate.netnih.govresearchgate.net Heterogeneous catalysts, such as palladium, platinum, or nickel supported on materials like alumina, could provide high aniline (B41778) selectivity at elevated temperatures while allowing for easier catalyst recovery and reuse. acs.orglianerossi.org Research into bimetallic nanoparticle catalysts, for instance, could lead to systems with enhanced catalytic efficacy and selectivity, minimizing unwanted side reactions. rsc.org
Furthermore, the fluorine atom and the nitro group render the aromatic ring electron-deficient, opening avenues for specific cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. libretexts.orgacs.orgacs.org Future investigations could focus on designing ligands for palladium catalysts that are specifically tailored to the electronic properties of this compound, thereby improving reaction yields and expanding the scope of possible coupling partners. libretexts.org The development of nickel-based catalyst systems also presents a promising alternative, potentially offering different reactivity profiles and tolerance to various functional groups. libretexts.org
A comparative overview of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Target Transformation | Potential Advantages |
| Heterogeneous Catalysis (e.g., Pd/Al₂O₃) | Selective nitro group reduction | High selectivity, catalyst reusability, suitable for industrial scale-up. acs.orglianerossi.org |
| Bimetallic Nanoparticles (e.g., Pd/Ni) | Nitro group reduction | Enhanced catalytic activity and selectivity. rsc.org |
| Ligand-Modified Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Improved yields, expanded substrate scope, tailored reactivity for electron-deficient systems. libretexts.orgacs.org |
| Nickel-Based Catalysis | Cross-coupling reactions | Reactivity with a broader range of electrophiles, potential for novel transformations. libretexts.org |
Development of Sustainable and Greener Synthetic Protocols
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance safety. jddhs.comctfassets.net Future research on this compound should actively incorporate these principles.
A primary focus should be the use of environmentally benign solvents. Traditional syntheses often rely on volatile organic compounds (VOCs), which contribute to pollution. jddhs.com Investigating the use of greener alternatives such as water, ethanol (B145695), or glycerol (B35011) could significantly improve the sustainability of processes involving this compound. mdpi.comnih.gov Solvent-free reaction conditions, where feasible, represent an ideal scenario for minimizing waste. jddhs.com
Biocatalysis offers another promising avenue for greener synthesis. youtube.com The use of enzymes to perform chemical transformations can lead to high selectivity under mild conditions, often in aqueous media. mdpi.comnih.gov Exploring enzymatic reductions of the nitro group or other modifications of the this compound scaffold could pave the way for highly sustainable synthetic routes. youtube.com
Energy-efficient synthesis techniques, such as microwave-assisted or ultrasound-promoted reactions, can also contribute to greener protocols by reducing reaction times and energy consumption. jddhs.commdpi.com The development of one-pot or multicomponent reactions, where multiple synthetic steps are combined into a single operation, would further enhance efficiency and reduce waste. nih.govacs.org
| Green Chemistry Strategy | Application to this compound Synthesis | Expected Benefits |
| Green Solvents (e.g., water, ethanol) | As reaction media for synthesis and derivatization | Reduced environmental pollution and health hazards. mdpi.comnih.gov |
| Biocatalysis (Enzyme-mediated reactions) | Selective functional group transformations (e.g., nitro reduction) | High selectivity, mild reaction conditions, use of renewable catalysts. youtube.comnih.gov |
| Energy-Efficient Techniques (e.g., microwave, ultrasound) | Acceleration of synthetic steps | Reduced reaction times and energy consumption. jddhs.commdpi.com |
| One-Pot/Multicomponent Reactions | Streamlining multi-step synthetic sequences | Increased efficiency, reduced waste generation. nih.govacs.org |
Expansion into Underexplored Derivatization and Coupling Strategies
The unique substitution pattern of this compound provides a launchpad for a wide array of derivatization and coupling reactions that remain largely unexplored.
The presence of the fluorine atom suggests potential for nucleophilic aromatic substitution (SNAr) reactions, where the fluoride (B91410) is displaced by a suitable nucleophile. vapourtec.com This could be a powerful strategy for introducing a variety of functional groups at this position. Future research could investigate the scope of nucleophiles and the reaction conditions required to achieve efficient SNAr with this substrate.
The Boc-protected amine can be deprotected to reveal a primary amine, which can then participate in a host of subsequent reactions. These include amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. nih.gov The development of selective deprotection methods that leave the other functional groups intact will be crucial. unityfvg.it
Furthermore, the nitro group can serve as a precursor to other functionalities beyond the amino group. For instance, it can be transformed into a nitroso group or other nitrogen-containing moieties, each with its own unique reactivity. The development of transition-metal-free methods for the formal substitution of the nitro group with fluorine is another intriguing possibility. nih.gov
Integration into Automated and High-Throughput Synthesis Platforms
The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large libraries of compounds. unchainedlabs.com this compound is an ideal candidate for integration into automated and high-throughput synthesis platforms.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced reaction control, improved safety, and easier scalability. vapourtec.comrsc.orgamt.uk Developing robust flow chemistry protocols for the synthesis and derivatization of this compound would enable the rapid production of a diverse range of analogues. rsc.org The ability to precisely control reaction parameters in a flow system is particularly beneficial for optimizing reaction conditions. unimi.it
High-throughput experimentation (HTE) allows for the parallel screening of numerous reaction conditions, such as different catalysts, solvents, and temperatures, to quickly identify optimal parameters. acs.orgunchainedlabs.com Applying HTE to reactions involving this compound would significantly accelerate the discovery of new and efficient synthetic transformations. The data generated from HTE can also be used to build predictive models for reaction outcomes, further streamlining the research and development process.
The integration of this compound into these advanced synthesis platforms will not only accelerate the exploration of its chemical space but also facilitate its application in the development of novel molecules with valuable properties.
Q & A
Basic Research Question
- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry (e.g., nitro at C2, fluorine at C3) and assess steric effects from the Boc group .
- NMR spectroscopy : Use NMR to monitor electronic effects; fluorine’s deshielding indicates electron-withdrawing interactions with the nitro group .
- DFT calculations : Model HOMO/LUMO distributions to predict sites for nucleophilic/electrophilic attacks .
What experimental design considerations are critical for studying the thermal stability of this compound?
Advanced Research Question
- Phase transitions : Use variable-temperature X-ray powder diffraction (VT-XRPD) to detect structural changes, as seen in analogous fluoro-nitroaniline derivatives (e.g., irreversible α→β transition at 138°C) .
- DSC/TGA : Identify decomposition temperatures and correlate with FTIR data to track Boc-deprotection or nitro-group degradation .
- Controlled atmosphere : Conduct experiments under inert gas to prevent oxidative decomposition .
How do conflicting crystallographic and spectroscopic data on nitro-fluoroaniline derivatives inform mechanistic studies of this compound?
Advanced Research Question
- Case study : In 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline, X-ray data revealed anisotropic thermal expansion along the b-axis (21.98 Å → 22.30 Å), while FTIR showed competing π···π repulsions and dipolar interactions .
- Resolution : Combine VT-XRPD (structural changes) with Raman spectroscopy (vibrational modes) to decouple electronic and steric effects in the target compound .
What methodologies are recommended for analyzing the environmental impact or degradation pathways of this compound?
Advanced Research Question
- Hydrolysis studies : Simulate aqueous stability at varying pH (e.g., pH 2–12) using LC-MS to detect Boc cleavage or nitro-reduction products .
- Ecotoxicity screening : Use Daphnia magna assays (OECD 202) to assess acute toxicity, noting limited ecotoxicological data for fluoro-nitroanilines .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor nitro group reduction via UV spectroscopy .
How can isotopic labeling (e.g., deuterium) be applied to mechanistic studies of this compound?
Advanced Research Question
- Deuterated analogs : Synthesize -labeled derivatives (e.g., 3-fluoro-2-nitroaniline-2,4,5,6-d₄) to track hydrogen/deuterium exchange in reaction intermediates via MS/MS .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps (e.g., nitro-group reduction) .
What computational approaches are suitable for predicting the reactivity of this compound in multi-step syntheses?
Advanced Research Question
- Molecular docking : Model interactions with enzymes (e.g., nitroreductases) to predict bioreduction pathways .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Solvent effects : Use COSMO-RS simulations to optimize solvent selection for solubility and stability .
How can conflicting data on the thermal behavior of fluoro-nitroaniline derivatives guide safety protocols for handling this compound?
Basic Research Question
- Contradiction : Some derivatives exhibit abrupt phase transitions (e.g., α→β at 138°C with strain buildup), while others decompose gradually .
- Protocols :
What strategies resolve regiochemical ambiguities in fluoro-nitroaniline derivatives during structural elucidation?
Basic Research Question
- NOE correlations : Differentiate ortho vs. para substituents via - NOESY .
- X-ray anomalous scattering : Leverage fluorine’s high electron density for phased structure refinement .
How do steric and electronic effects of the Boc group influence the reactivity of this compound compared to its unprotected analog?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
